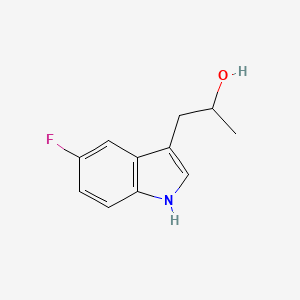
Deltamethric Acid Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltamethric Acid Chloride is a specialized organic compound known for its unique structural properties and reactivity. This compound features a cyclopropane ring substituted with a dibromovinyl group and a dimethyl group, along with a carbonyl chloride functional group. Its distinct configuration makes it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deltamethric Acid Chloride typically involves the bromination of a suitable precursor, such as dimethyl acetylenedicarboxylate, followed by cyclopropanation and subsequent functional group transformations. The bromination step is often carried out using bromine in an inert solvent like chloroform, under controlled conditions to ensure the formation of the desired dibromovinyl intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Deltamethric Acid Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atoms or the carbonyl group.
Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions may produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Deltamethric Acid Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new drugs or biochemical tools.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Deltamethric Acid Chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dibromovinyl group may also participate in interactions with enzymes or receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane methyl ester: Contains a methyl ester group instead of a carbonyl chloride.
(IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane amide: Features an amide group in place of the carbonyl chloride.
Uniqueness
The uniqueness of Deltamethric Acid Chloride lies in its combination of a highly reactive carbonyl chloride group with a stable cyclopropane ring and dibromovinyl substituent
Eigenschaften
Molekularformel |
C8H9Br2ClO |
|---|---|
Molekulargewicht |
316.42 g/mol |
IUPAC-Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1 |
InChI-Schlüssel |
JIIXEQFJRLRHSW-NJGYIYPDSA-N |
Isomerische SMILES |
CC1([C@H]([C@H]1C(=O)Cl)C=C(Br)Br)C |
Kanonische SMILES |
CC1(C(C1C(=O)Cl)C=C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B8478709.png)


![1h-Isoindol-1-one,6-[(3-fluorophenyl)methoxy]-2,3-dihydro-](/img/structure/B8478729.png)




